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Compound of Interest

Compound Name: Fmoc-L-Dap(N3)-OH

Cat. No.: B557526 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-L-2,3-diaminopropionic acid (N3), or Fmoc-L-Dap(N3)-OH, is a versatile building block

for solid-phase peptide synthesis (SPPS). Its structure incorporates a

fluorenylmethyloxycarbonyl (Fmoc) protecting group for standard SPPS chemistry and a

bioorthogonal azide (N3) moiety. This azide group allows for the site-specific modification of

peptides and other biomolecules through highly efficient and selective "click chemistry,"

particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). These application

notes provide detailed protocols for the incorporation of Fmoc-L-Dap(N3)-OH into peptides and

their subsequent labeling with alkyne-modified molecules.

Properties of Fmoc-L-Dap(N3)-OH
Property Value Reference

Molecular Formula C₁₈H₁₆N₄O₄ [1][2]

Molecular Weight 352.34 g/mol [1][2]

Appearance White to off-white powder

Key Functional Groups
Fmoc (N-alpha protection),

Azide (-N3 on side chain)
[3]

Storage 2-8°C [1]
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Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH into
Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-SPPS procedure for incorporating Fmoc-L-Dap(N3)-
OH into a peptide sequence.

Materials:

Fmoc-Rink Amide resin

Fmoc-L-Dap(N3)-OH

Other Fmoc-protected amino acids

Coupling reagents: HBTU/HOBt or PyBOP

N,N'-Diisopropylethylamine (DIPEA)

N,N-Dimethylformamide (DMF)

Piperidine

Dichloromethane (DCM)

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5%

triisopropylsilane)

Diethyl ether

Procedure:

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide

synthesis vessel.

Fmoc Deprotection:

Drain the DMF.
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Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

Drain the solution.

Add fresh 20% piperidine in DMF and agitate for another 15 minutes.

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Coupling of Fmoc-L-Dap(N3)-OH:

In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3

eq.) in DMF.

Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

Add the activated amino acid solution to the deprotected resin.

Agitate the reaction vessel for 2-4 hours at room temperature.

Note: For difficult couplings, PyBOP is recommended as the coupling reagent.

Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3

times).

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide

sequence.

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as

described in step 2.

Cleavage and Deprotection:

Wash the resin with DCM and dry under vacuum.

Add the freshly prepared TFA cleavage cocktail to the resin.

Incubate with agitation for 2-3 hours at room temperature.
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Filter the cleavage mixture into a cold diethyl ether solution to precipitate the crude

peptide.

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

Dry the crude peptide pellet under vacuum.

Purification: Purify the crude peptide by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Analysis: Confirm the identity of the peptide by mass spectrometry.

Stability of the Azide Group: The azide functionality is stable to the standard conditions of

Fmoc-SPPS, including repeated treatments with piperidine for Fmoc deprotection and the final

cleavage with TFA-based cocktails.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the labeling of a resin-bound peptide containing L-Dap(N3) with an

alkyne-modified molecule.

Materials:

Peptide-resin containing L-Dap(N3)

Alkyne-modified molecule (e.g., alkyne-fluorophore, alkyne-biotin) (5 eq.)

Copper(I) bromide (CuBr) or Copper(I) iodide (CuI) (1 eq.)

Sodium ascorbate (2 eq.)

N,N-Diisopropylethylamine (DIPEA) (5 eq.)

N,N-Dimethylformamide (DMF) or a mixture of DMF/water

Procedure:
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Resin Preparation: Swell the peptide-resin in DMF.

Reaction Mixture Preparation: In a separate vial, dissolve the alkyne-modified molecule in

DMF.

Reaction Setup:

Add the alkyne solution to the swollen resin.

Add DIPEA to the resin slurry.

In a separate microfuge tube, prepare a fresh solution of sodium ascorbate in water.

Add the copper(I) salt to the resin, followed immediately by the sodium ascorbate solution.

Reaction: Agitate the reaction mixture at room temperature for 12-24 hours, protected from

light if using a light-sensitive fluorophore.

Washing: Drain the reaction solution and wash the resin extensively with DMF, water, and

DCM to remove copper salts and excess reagents.

Cleavage and Purification: Proceed with cleavage from the resin and purification as

described in Protocol 1 (steps 7-9).

Protocol 3: Solution-Phase Copper(I)-Catalyzed Azide-
Alkyne Cycloaddition (CuAAC)
This protocol is for labeling a purified peptide containing L-Dap(N3) in solution.

Materials:

Purified peptide containing L-Dap(N3)

Alkyne-modified molecule (1.5 eq.)

Copper(II) sulfate (CuSO₄) (0.1 eq.)

Sodium ascorbate (0.5 eq.)
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Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine

(THPTA) (0.1 eq.)

Phosphate-buffered saline (PBS) or other suitable buffer

DMSO (if needed to dissolve the alkyne molecule)

Procedure:

Dissolve Reactants:

Dissolve the azide-containing peptide in the chosen buffer.

Dissolve the alkyne-modified molecule in DMSO, and then dilute with the reaction buffer.

Prepare Catalyst Stock Solutions:

Prepare a stock solution of CuSO₄ in water.

Prepare a stock solution of sodium ascorbate in water (prepare fresh).

Prepare a stock solution of TBTA or THPTA in DMSO/water.

Reaction Setup:

To the peptide solution, add the alkyne solution.

Add the TBTA or THPTA solution.

Add the CuSO₄ solution.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

Reaction: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.

The reaction can be monitored by RP-HPLC.

Purification: Purify the labeled peptide by RP-HPLC.

Analysis: Confirm the product by mass spectrometry.
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Data Presentation
Table 1: Comparison of Coupling Reagents for Fmoc-Amino Acids in SPPS

Coupling
Reagent

Activation
Time

Typical
Coupling Time

Reported
Coupling
Efficiency

Notes

HBTU/HOBt/DIP

EA
1-2 min 30-60 min

>99% for

standard amino

acids

Cost-effective

and widely used.

PyBOP/DIPEA 1-2 min 60-120 min

>99% for

hindered amino

acids

Recommended

for Fmoc-L-

Dap(N3)-OH to

ensure high

coupling

efficiency.

HATU/DIPEA 1-2 min 30-60 min >99.5%

Highly efficient

but more

expensive.

Table 2: Representative Yields for CuAAC Reactions with Azide-Modified Peptides
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Reaction
Type

Copper
Source

Ligand Solvent
Reaction
Time

Yield
Referenc
e

On-Resin

Cyclization
CuBr None

DIPEA/DM

SO
18 h 65% [4]

On-Resin

Cyclization
CuI None DIEA - 79% [5]

Solution

Phase

Cyclization

CuI TBTA MeCN 12 h 31-90% [3]

Solution

Phase

Labeling

CuSO₄/Na

Asc
TBTA

DMSO/H₂

O
4 h 69-72% [3]

On-Resin

Labeling

CuSO₄/Na

Asc
None DMF

15 min

(Microwave

)

43% [3]

Solution

Phase

Labeling

CuSO₄/Na

Asc
None pH 5.0 - >98% [3]
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Solid-Phase Peptide Synthesis (SPPS) Post-Synthetic Modification and Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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